N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-3-5-17(25-2)16(11-13)22-20(24)19(23)21-9-7-15-4-6-18(27-15)14-8-10-26-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQQCVVIHJXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of the ethanediamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ethanediamide moiety, potentially converting it into amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the ethanediamide group can produce ethylenediamine derivatives.
Scientific Research Applications
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanediamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of thiophene-furan ethyl and methoxy-methylphenyl substituents. Below is a detailed comparison with analogous compounds from the literature:
Structural and Functional Group Analysis
Key Observations :
- Thiophene-Furan Hybrids : The target compound’s thiophene-furan ethyl group shares similarities with antiviral scaffolds in , where furan/thiophene moieties enhance binding to viral proteases .
- Ethanediamide Backbone: Unlike the antibacterial quinolone-ethanediamide hybrids in , the target compound lacks a piperazinyl group but retains the ethanediamide motif, which may influence solubility and bioavailability.
- Methoxy-Methylphenyl Group : This substituent is structurally analogous to the 2,3-dimethoxybenzamide groups in , which contribute to receptor-binding affinity .
Biological Activity
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The furan and thiophene moieties can engage in:
- π-π Stacking Interactions : These interactions can stabilize the binding of the compound to target proteins.
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is crucial for binding affinity.
- Non-covalent Interactions : These include van der Waals forces that enhance the compound's interaction with enzymes and receptors.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. A study on related thiophene derivatives demonstrated their potential as dual inhibitors of the PI3Kα/mTOR pathways, which are crucial in cancer cell proliferation. For instance, one derivative showed IC50 values of 0.20 µM against A549 lung cancer cells, indicating strong antitumor activity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
